molecular formula C15H13NO4 B3282145 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid CAS No. 74581-11-6

2-((Phenoxycarbonyl)amino)-2-phenylacetic acid

Cat. No.: B3282145
CAS No.: 74581-11-6
M. Wt: 271.27 g/mol
InChI Key: YNJUAHOQNVMQJS-UHFFFAOYSA-N
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Description

2-((Phenoxycarbonyl)amino)-2-phenylacetic acid is a chemical compound with the CAS registry number 74581-11-6 . Its molecular formula is C15H13NO4, and it has a molecular weight of 271.27 g/mol . The compound features a phenylacetic acid backbone, a structure known to be a catabolite of phenylalanine and present in various natural products . The SMILES representation for this molecule is O=C(NC(C(=O)O)c1ccccc1)Oc1ccccc1, which defines its specific molecular structure . As a phenylacetic acid derivative, this compound is part of a class of molecules with diverse significance in organic synthesis and biochemical research . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenoxycarbonylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(18)13(11-7-3-1-4-8-11)16-15(19)20-12-9-5-2-6-10-12/h1-10,13H,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJUAHOQNVMQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Phenoxycarbonyl Amino 2 Phenylacetic Acid

Established Synthetic Routes to 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid

The preparation of this compound, also known as N-phenoxycarbonyl-phenylglycine, typically involves the protection of the amino group of phenylglycine with a phenoxycarbonyl moiety. Various strategies have been developed to achieve this transformation efficiently.

A prevalent and effective method for the synthesis of N-phenoxycarbonyl amino acids, including the title compound, is through a two-phase reaction system. This approach offers a straightforward and efficient route to the desired product with high purity, often circumventing the need for laborious purification techniques such as column chromatography or recrystallization.

The reaction mechanism involves the nucleophilic attack of the amino group of phenylglycine on a phenoxycarbonylating agent. A common reagent used for this purpose is phenyl chloroformate. The reaction is typically carried out in a biphasic system, for instance, a mixture of an organic solvent and an aqueous solution. The amino acid is dissolved in the aqueous phase, often with a base to deprotonate the amino group and increase its nucleophilicity. The phenoxycarbonylating agent resides in the organic phase. The reaction occurs at the interface of the two phases.

The base in the aqueous phase plays a crucial role in neutralizing the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product. The choice of organic solvent and base can influence the reaction rate and yield.

Table 1: Common Reagents and Solvents in the Two-Phase Synthesis

ComponentExamplesRole
Amino Acid PhenylglycineStarting material
Phenoxycarbonylating Agent Phenyl chloroformateIntroduces the phenoxycarbonyl group
Organic Solvent Dichloromethane, Diethyl etherDissolves the phenoxycarbonylating agent
Aqueous Phase WaterDissolves the amino acid and base
Base Sodium hydroxide, Sodium carbonateDeprotonates the amino group and neutralizes HCl

Optimization of the two-phase synthesis is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the reaction temperature, the stoichiometry of the reactants, and the choice of base and solvent. Maintaining a low temperature, typically between 0 and 5 °C, helps to minimize side reactions, such as the hydrolysis of the phenoxycarbonylating agent.

Stereoselective Synthesis of this compound and Its Enantiomers

The stereochemistry of this compound is often critical for its biological activity and applications. Therefore, methods for the synthesis of its enantiomerically pure forms are of significant importance.

One strategy for achieving stereoselective synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

In a relevant example, (R)-phenylglycine amide has been successfully employed as a chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids. nih.gov This approach, while not a direct synthesis of the target molecule, demonstrates the utility of a phenylglycine-derived chiral auxiliary. The Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid. The use of a chiral amine, such as (R)-phenylglycine amide, leads to the diastereoselective formation of the aminonitrile intermediate. This diastereoselectivity arises from the steric hindrance imposed by the chiral auxiliary, which directs the incoming cyanide nucleophile to one face of the imine intermediate. The diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched α-amino acid. A similar strategy could potentially be adapted for the synthesis of enantiopure phenylglycine, which could then be converted to this compound.

Asymmetric catalysis offers a more efficient approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. While specific examples of asymmetric catalysis for the direct phenoxycarbonylation of phenylglycine are not widely documented, enzymatic kinetic resolution represents a powerful and related strategy.

Enzymatic kinetic resolution involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, nitrilases have been used in the chemoenzymatic synthesis of phenylglycine and its derivatives. frontiersin.orgfrontiersin.org In a chemoenzymatic one-pot synthesis, a racemic α-aminonitrile, formed from the Strecker reaction, can be subjected to an enantioselective enzymatic hydrolysis. A nitrilase can selectively hydrolyze one enantiomer of the aminonitrile to the corresponding amino acid, while leaving the other enantiomer of the aminonitrile largely untouched. The resulting mixture of the amino acid and the unreacted aminonitrile can then be separated. This method allows for the preparation of enantiomerically pure phenylglycine, which can subsequently be N-protected with a phenoxycarbonyl group.

Table 2: Comparison of Stereoselective Synthesis Strategies

StrategyDescriptionAdvantagesPotential Challenges
Chiral Auxiliary Temporary incorporation of a chiral molecule to direct stereochemistry. nih.govHigh diastereoselectivity can be achieved.Requires additional steps for attachment and removal of the auxiliary.
Enzymatic Kinetic Resolution Use of an enzyme to selectively react with one enantiomer. frontiersin.orgfrontiersin.orgHigh enantioselectivity, mild reaction conditions.Maximum theoretical yield for the desired enantiomer is 50%.

Design and Synthesis of Structurally Related Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are of interest for exploring structure-activity relationships and developing new compounds with tailored properties. Modifications can be made to the phenyl ring of the phenylglycine moiety, the phenoxy group, or the carboxylic acid function.

For instance, a study on N-(4-substituted phenyl)glycine derivatives has demonstrated the synthesis of analogues with potential anti-inflammatory activity. nih.gov Although these compounds are derivatives of N-phenylglycine rather than N-phenoxycarbonyl-phenylglycine, the synthetic principles are relevant. The synthesis involved the modification of the phenyl ring of glycine (B1666218) derivatives to introduce various substituents. This highlights a general strategy where the phenyl ring of this compound could be functionalized with different electron-donating or electron-withdrawing groups to modulate its electronic properties and biological activity.

Furthermore, a patent for L-phenylglycine derivatives describes the design and synthesis of novel compounds with potential antidiabetic activity. google.com This work illustrates how the core structure of phenylglycine can be elaborated with various functional groups to target specific biological pathways. Similar design principles could be applied to this compound to create novel derivatives for a range of applications. The synthesis of such derivatives would typically involve starting with a substituted phenylglycine or modifying the parent compound through aromatic substitution or functional group transformations.

Systematic Modification of the Phenylacetic Acid Core

The phenyl ring of the phenylacetic acid core is a prime target for modification to explore structure-activity relationships. A prominent strategy for this is the regioselective functionalization of the ortho C-H bonds of the phenyl ring. Palladium-catalyzed C-H activation has emerged as a powerful tool for introducing a variety of substituents at this position.

Research has demonstrated the feasibility of ortho-functionalization on phenylglycine derivatives, which can be extrapolated to this compound. These methods often proceed through the formation of an orthopalladated complex, which then reacts with various reagents to introduce new functional groups. For instance, the reaction of orthopalladated phenylglycinate complexes with halogenating agents can yield ortho-halogenated derivatives. Similarly, oxidative coupling reactions can introduce alkoxy groups.

These transformations allow for the synthesis of a diverse library of derivatives with modified steric and electronic properties on the phenyl ring. The choice of protecting group on the amino function and the esterification of the carboxylic acid can influence the efficiency and selectivity of these reactions.

Table 1: Examples of Systematic Modification of the Phenylacetic Acid Core in Phenylglycine Derivatives
Starting Material DerivativeReagent(s)Functional Group IntroducedPosition of ModificationGeneral Reaction Type
N-Boc-α-phenylglycinePd(OAc)₂, PhI(OAc)₂, I₂Iodo (-I)orthoPalladium-catalyzed C-H iodination
N-Boc-α-phenylglycinePd(OAc)₂, PhI(OAc)₂, CH₃OHMethoxy (-OCH₃)orthoPalladium-catalyzed C-H alkoxylation
N-Acetyl-α-phenylglycinePd(OAc)₂, Acrylate esterOlefinorthoPalladium-catalyzed C-H olefination
Methyl (R)-phenylglycinate[Pd(μ-Cl){R-C₆H₄(CH(CO₂Me)NH₂)-2}]₂, Br₂Bromo (-Br)orthoPalladium-mediated C-H bromination

Derivatization of the Phenoxycarbonyl Moiety

The phenoxycarbonyl group serves as a protecting group for the amino function, but its phenoxy portion also presents opportunities for derivatization. While specific examples of modifying the phenoxycarbonyl moiety in situ on this compound are not extensively documented in the literature, established principles of organic synthesis suggest several plausible routes.

One approach involves the use of substituted phenols in the initial synthesis of the N-phenoxycarbonyl derivative. By starting with a phenol (B47542) bearing desired functional groups, a wide array of derivatives can be prepared. For example, using a para-nitrophenol would yield a derivative with an electron-withdrawing group on the phenoxy ring, which could alter its reactivity or biological interactions.

Alternatively, direct modification of the phenoxy ring in this compound could be envisioned. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be employed. However, the reaction conditions would need to be carefully controlled to avoid side reactions on the phenylacetic acid core. The electron-donating nature of the ether oxygen in the phenoxycarbonyl group would direct incoming electrophiles to the ortho and para positions of the phenoxy ring.

Another theoretical pathway could involve nucleophilic aromatic substitution if the phenoxy ring is sufficiently activated with electron-withdrawing groups. For instance, a dinitro-substituted phenoxycarbonyl group might undergo substitution with various nucleophiles, allowing for the introduction of a different functionalized aryl group.

Introduction of Biologically Relevant Functional Groups

A key strategy in medicinal chemistry is the introduction of functional groups that can interact with biological targets. For this compound, the carboxylic acid and the amino group (after deprotection) are the primary handles for such modifications.

The carboxylic acid moiety can be readily converted into amides or esters through coupling reactions. This allows for the attachment of a wide range of biologically active amines or alcohols. Standard peptide coupling reagents can be used to form amide bonds with amino acids, peptides, or other amine-containing bioactive molecules. Similarly, esterification can link the core molecule to hydroxyl-containing pharmacophores.

These coupling reactions are fundamental in creating more complex molecules with potential therapeutic applications. The choice of the coupling partner is vast, enabling the synthesis of derivatives with diverse biological activities.

Table 2: Examples of Introducing Biologically Relevant Functional Groups
Starting MaterialCoupling PartnerCoupling Reagent(s)Functional Group IntroducedBond Formed
This compoundBioactive Amine (e.g., amino acid ester)EDC/HOBt or HATUAmide-linked bioactive moietyAmide
This compoundBioactive Alcohol (e.g., steroidal alcohol)DCC/DMAPEster-linked bioactive moietyEster
This compoundHydrazineCarbodiimideHydrazideAmide
This compoundN-HydroxysuccinimideDCCActive EsterEster

Molecular Interactions and Target Engagement of 2 Phenoxycarbonyl Amino 2 Phenylacetic Acid

Investigation of Protein Binding Dynamics

No research has been published characterizing the binding of 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid to plasma proteins.

There is no available data on the extent and nature of the binding of this compound to plasma proteins such as albumin.

Information regarding the kinetics (association and dissociation rate constants) and thermodynamics (enthalpy, entropy, and Gibbs free energy changes) of the interaction between this compound and any protein is not available in the current scientific literature.

Enzyme Modulation and Inhibition Studies

No studies have been published that investigate the modulatory or inhibitory effects of this compound on any enzyme.

There is no information available identifying specific enzymes that are targeted by this compound, nor are there any proposed mechanisms of action for its potential enzymatic interactions.

Due to the absence of identified target enzymes, no kinetic analyses of enzyme inhibition, such as the determination of inhibition constants (Kᵢ) or the mode of inhibition, have been reported for this compound.

Receptor Binding Profiling and Ligand-Receptor Interactions

There is a lack of published data concerning the receptor binding profile of this compound. No studies have been conducted to determine its affinity for any known receptors or to characterize the nature of any potential ligand-receptor interactions.

Elucidation of Molecular Recognition Mechanisms and Binding Sites

The molecular recognition of this compound by its biological targets is a critical determinant of its pharmacological activity. While direct crystallographic or extensive computational studies on this specific molecule are not widely available in the public domain, insights into its potential binding mechanisms can be inferred from computational docking studies performed on structurally related phenylacetic acid derivatives. These studies provide a foundational understanding of the key interactions that are likely to govern the binding of this class of compounds to their protein or nucleic acid targets.

Research on various phenylacetic acid (PAA) derivatives has demonstrated their capacity to interact with biological macromolecules through a combination of polar and non-polar interactions. For instance, computational docking studies have shown that PAA derivatives can intercalate with DNA, a process that could interfere with critical cellular functions like replication and transcription. researchgate.net In the context of protein targets, these compounds have been observed to engage with key residues within enzyme active sites or protein-protein interaction domains. researchgate.net

The binding of phenylacetic acid derivatives to protein targets such as Pim kinase and urease enzymes has been shown to involve significant polar interactions with key amino acid residues. researchgate.net The specific nature of these interactions is dictated by the substitution pattern on the phenylacetic acid scaffold. For example, meta-substituted PAA derivatives have been found to exhibit superior binding interactions compared to their ortho- and para-substituted counterparts, suggesting that the spatial arrangement of functional groups is crucial for optimal engagement with the binding site. researchgate.net

In studies on other related molecules, such as 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives which share some structural similarities, homology modeling and docking studies have been employed to predict binding modes with G protein-coupled receptors like the human N-formyl peptide receptor 1 (FPR1). nih.gov These analyses have identified specific amino acid residues that are crucial for ligand recognition and binding. nih.gov Such findings highlight the importance of specific residues in forming a binding pocket that accommodates this class of molecules. nih.gov

The following interactive table summarizes the key molecular interactions and binding site residues identified in computational studies of molecules structurally related to this compound. It is important to note that these are inferred interactions and direct experimental validation for the specific compound of interest is required.

TargetInteracting Residues/ComponentsType of InteractionReference Compound(s)
DNADNA ResiduesPolar Interactions, Intercalation3-chloro-PAA
Pim KinaseKey polar residues in the active sitePolar Interactions2-propyl PAA
UreaseActive site residuesStrong docking score indicative of interaction4-propyl-PAA
Formyl Peptide Receptor 1 (FPR1)Thr199, Arg201, Gly202, Ala261, Thr265, Ile268, Leu271Hydrogen bonding, Hydrophobic interactions2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives

This table presents data from computational studies on phenylacetic acid (PAA) derivatives and other structurally related compounds to infer potential interactions of this compound.

Structure Activity Relationship Sar Studies of 2 Phenoxycarbonyl Amino 2 Phenylacetic Acid Analogues

Correlating Structural Modifications with Changes in Molecular Interaction Profiles

The modification of the phenyl and phenoxy rings of 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid analogues has a significant impact on their molecular interaction profiles. The introduction of various substituents alters the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for specific biological targets.

For instance, in related series of (2-phenoxyphenyl)acetic acids, halogen substitution on the phenoxy ring has been shown to considerably enhance anti-inflammatory activity. nih.gov This suggests that electron-withdrawing groups can modulate the electronic distribution of the phenoxy moiety, potentially strengthening interactions with the target protein. The position of the substituent also plays a crucial role. Studies on quinoxaline (B1680401) derivatives have shown that the placement of electron-withdrawing or electron-donating groups on the aromatic rings can significantly increase or decrease biological activity. mdpi.com

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

Substituent (R) Position Observed Activity Change Potential Interaction Type
Chloro para Increased Halogen bonding, altered electronics
Methyl ortho Decreased Steric hindrance
Methoxy meta Variable Hydrogen bond acceptor
Nitro para Increased Strong electron-withdrawing effect

Impact of Stereochemistry on Biological or Binding Activities

The stereochemistry at the α-carbon of this compound is a critical determinant of its biological activity. The spatial arrangement of the phenyl and carboxylic acid groups creates a specific three-dimensional shape that must be complementary to the topography of the binding site.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. For amino acid derivatives, the specific (R) or (S) configuration at the α-carbon dictates how the molecule orients itself within a chiral environment, such as a protein binding site. rsc.org For instance, in studies of phenylglycine derivatives acting at metabotropic glutamate (B1630785) receptors, the stereochemistry of the compounds was found to be crucial for their selective activity. nih.govnih.gov

Contribution of Specific Functional Groups to Target Recognition

Each functional group within the this compound scaffold plays a distinct role in target recognition. The carboxylic acid, the amide linkage, the phenoxy group, and the phenyl ring all contribute to the molecule's ability to engage with its biological target through a network of interactions.

Amide Linkage: The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can serve as a hydrogen bond acceptor. The planarity of the amide bond also imposes conformational constraints on the molecule.

Phenoxy Group: The ether oxygen can act as a hydrogen bond acceptor. The aromatic ring of the phenoxy group can participate in π-π stacking or hydrophobic interactions. Substituents on this ring can further modulate these interactions.

Phenyl Ring: The phenyl group attached to the stereocenter is a bulky, hydrophobic moiety that can engage in van der Waals forces and hydrophobic interactions within the binding pocket. Aromatic interactions, such as π-π stacking or cation-π interactions, are also possible.

Systematic replacement or modification of these functional groups in SAR studies helps to dissect their individual contributions to binding affinity and specificity.

Conformational Analysis and Its Influence on SAR

The conformational flexibility of this compound and its analogues is a key factor influencing their structure-activity relationships. The molecule can adopt various spatial arrangements due to rotation around its single bonds. The biologically active conformation is the specific three-dimensional shape the molecule assumes when it binds to its target.

Theoretical conformational analyses and experimental techniques like NMR spectroscopy can provide insights into the preferred conformations of these molecules in solution. nih.gov For instance, studies on Cα,α-disubstituted glycines have shown that bulky aromatic residues can significantly restrict the conformational freedom of the peptide backbone. nih.govnih.gov The presence of the phenyl and phenoxycarbonyl groups in this compound likely imposes significant steric constraints, favoring certain conformations over others. Understanding these conformational preferences is crucial for designing analogues that are pre-organized for binding, which can lead to improved affinity and selectivity.

Mapping Pharmacophore Features for this compound

A pharmacophore model for this compound analogues encapsulates the essential steric and electronic features required for biological activity. Based on the SAR data, a hypothetical pharmacophore can be constructed, which serves as a 3D template for the design of new, potentially more active compounds.

The key pharmacophoric features for this class of compounds would likely include:

A hydrogen bond acceptor (from the carboxylic acid and/or phenoxy oxygen).

A hydrogen bond donor (from the amide N-H).

A hydrophobic/aromatic region (represented by the phenyl ring).

An additional aromatic/hydrophobic region (from the phenoxy ring).

A specific spatial arrangement of these features dictated by the stereocenter.

Pharmacophore modeling is a powerful tool in computational drug design. researchgate.netresearchgate.net By aligning a set of active molecules and identifying common chemical features, a 3D pharmacophore model can be generated. This model can then be used to virtually screen large chemical databases to identify novel scaffolds that possess the desired features and are therefore likely to exhibit the same biological activity.

Computational Chemistry and Molecular Modeling of 2 Phenoxycarbonyl Amino 2 Phenylacetic Acid

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

While no specific molecular docking studies have been published for 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid, studies on analogous compounds with a phenylglycine scaffold have demonstrated the utility of this approach. For instance, peptidic inhibitors of the dengue virus protease incorporating phenylglycine derivatives have been investigated using molecular docking to understand their binding to the active site. nih.gov These studies revealed that the phenylglycine moiety can act as a mimetic for arginine, forming key interactions within the protease's binding pocket. nih.gov

Similarly, molecular docking of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides has been used to probe their interactions with the PI3Kα kinase domain, showing that the scaffold can be accommodated within the binding site and form hydrogen bonds with key residues. mdpi.com In another study, novel phenylthiazole-carboxamido acid derivatives were docked into the free fatty acid receptor 2 (FFA2) to elucidate their agonist activity. nih.gov

Based on these analogous studies, a hypothetical molecular docking simulation of this compound into a relevant biological target would likely involve the following interactions:

Hydrogen Bonding: The carboxylic acid and the amide group can act as both hydrogen bond donors and acceptors.

Aromatic Interactions: The two phenyl rings can engage in π-π stacking or hydrophobic interactions with the target protein.

A hypothetical docking study of this compound could yield a docking score and a predicted binding pose, which would be the first step in identifying its potential biological targets.

Table 1: Predicted Interaction Types for this compound in a Hypothetical Protein Binding Site

Interaction TypeFunctional Group(s) Involved
Hydrogen Bond DonorCarboxylic acid (-COOH), Amide (-NH-)
Hydrogen Bond AcceptorCarboxylic acid (-COOH), Carbonyl (-C=O), Phenoxy oxygen (-O-)
π-π StackingPhenyl rings
HydrophobicPhenyl rings, Alkyl backbone

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, observe conformational changes, and refine docking poses.

A pertinent example of MD simulations on a closely related structure is the study of (R)-N-(3,5-dinitrobenzoyl)phenylglycine-derived chiral stationary phases. nih.gov In this research, MD simulations were employed to understand the solvation of the chiral selector and its interface with different solvents. The simulations revealed distinct orientations of the selector at the surface and the influence of solvent composition on these orientations. nih.gov

Another relevant study utilized MD simulations to understand the conformation of enduracidins, which are cyclodepsipeptides containing phenylglycine residues. rsc.org These simulations provided insights into the three-dimensional structure of these complex natural products in solution. rsc.org

For this compound, an MD simulation of its complex with a putative target (identified through docking) would be invaluable. Such a simulation could reveal:

The stability of the initial binding pose over time, as measured by the root-mean-square deviation (RMSD) of the ligand and protein backbone.

The key protein-ligand interactions and their persistence throughout the simulation.

Any conformational changes in the protein or the ligand upon binding.

The role of solvent molecules in mediating the interaction.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a this compound-Protein Complex

ParameterInformation Gained
Root-Mean-Square Deviation (RMSD)Stability of the ligand's binding pose and the protein's overall structure.
Root-Mean-Square Fluctuation (RMSF)Flexibility of different regions of the protein and the ligand.
Hydrogen Bond AnalysisIdentification and persistence of key hydrogen bonds between the ligand and protein.
Radius of Gyration (Rg)Compactness of the protein-ligand complex.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

While no QSAR models have been specifically developed for this compound and its analogues, studies on structurally related compounds highlight the potential of this approach. For example, a 3D-QSAR study was performed on a series of (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives to establish a quantitative relationship between their physicochemical properties and their biological activity for the treatment of chronic diabetic complications. Another study developed 2D and 3D-QSAR models for a series of 2-phenoxy-N-phenylacetamide derivatives with HIF-1 inhibitory activities, providing insights for designing novel anticancer agents. nih.gov

A QSAR study on a series of analogues of this compound would involve:

Data Set: A collection of analogues with experimentally determined biological activities.

Descriptor Calculation: Calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model correlating the descriptors with the activity.

Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of new, untested analogues of this compound and guide the synthesis of more potent compounds.

Table 3: Common Descriptors Used in QSAR Studies and Their Relevance

Descriptor TypeExample DescriptorsRelevance to Molecular Activity
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesGoverns electrostatic interactions and reactivity.
StericMolecular weight, Molar refractivity, van der Waals volumeInfluences how a molecule fits into a binding site.
HydrophobicLogP, Polar surface area (PSA)Determines the molecule's ability to cross cell membranes and interact with hydrophobic pockets.
TopologicalConnectivity indices (e.g., Kier & Hall indices)Encodes information about the branching and shape of a molecule.

De Novo Design and Virtual Screening of this compound Analogues

De novo design is a computational method for designing new molecules with desired properties from scratch, often within the constraints of a target's binding site. Virtual screening, on the other hand, involves computationally searching large libraries of existing compounds to identify those that are most likely to bind to a drug target.

The principles of de novo design have been applied to generate potential peptide analogues against viral proteases, demonstrating the power of computational methods to design novel inhibitors. rsc.org Similarly, the design of phenylglycine analogues as arginine mimetics for dengue protease inhibitors showcases a targeted approach to creating new therapeutic agents. nih.gov

For this compound, a de novo design approach could be used to generate novel analogues with potentially improved binding affinity or other desirable properties. This could involve:

Scaffold Hopping: Replacing the core phenylglycine scaffold with other chemical moieties that maintain the key interaction points.

Fragment-Based Growth: Growing new functional groups from the core structure to explore unoccupied regions of the binding pocket.

Virtual screening of large chemical databases could also be employed to identify commercially available or synthetically accessible compounds that are structurally similar to this compound and are predicted to bind to a specific target.

Table 4: Comparison of De Novo Design and Virtual Screening

FeatureDe Novo DesignVirtual Screening
Starting Point A target binding site and/or a starting fragment.A large library of existing chemical compounds.
Goal To generate novel molecular structures.To identify promising candidates from an existing library.
Output A set of novel, unsynthesized compound structures.A ranked list of existing compounds.
Primary Advantage Potential for high novelty and intellectual property.Immediate availability of hit compounds for testing.

Prediction of Key Interaction Hotspots and Binding Energies

Identifying key interaction hotspots in a protein's binding site and accurately predicting the binding energy of a ligand are crucial goals in computational drug design. Various computational methods, ranging from simple scoring functions in docking programs to more rigorous free energy perturbation (FEP) and thermodynamic integration (TI) calculations, are used for this purpose.

While specific binding energy calculations for this compound are not available, studies on related systems provide a basis for understanding the principles involved. For instance, molecular docking studies on N-substituted glycine (B1666218) derivatives have used docking scores as a proxy for binding affinity to DNA. acs.orgnih.gov More advanced calculations, though computationally expensive, can provide more accurate estimations of binding free energy.

For a complex of this compound with a target protein, the following steps could be taken to predict key interaction hotspots and binding energies:

Interaction Fingerprinting: Analyzing the results of molecular docking and MD simulations to identify residues that consistently interact with the ligand.

Alanine (B10760859) Scanning Mutagenesis (in silico): Computationally mutating key interacting residues to alanine and calculating the change in binding free energy to assess their importance.

Free Energy Calculations: Employing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the binding free energy from MD simulation trajectories.

Table 5: Hypothetical Binding Energy Contributions for a this compound-Protein Complex

Energy ComponentFavorable/Unfavorable ContributionDescription
Van der Waals Energy FavorableArises from shape complementarity between the ligand and the binding site.
Electrostatic Energy FavorableDue to favorable charge-charge and polar interactions.
Polar Solvation Energy UnfavorableThe energy cost of desolvating the polar groups of the ligand and protein upon binding.
Non-polar Solvation Energy FavorableArises from the hydrophobic effect.

The computational exploration of this compound, through the lens of its structural analogues, provides a valuable predictive framework for its potential behavior and interactions. Techniques such as molecular docking, molecular dynamics simulations, QSAR modeling, de novo design, and binding energy calculations offer powerful tools to elucidate its ligand-target interactions, guide the design of novel derivatives, and predict their biological activities. While direct computational data for the title compound is currently lacking, the principles and findings from related systems strongly suggest that it is a promising candidate for further in silico and experimental investigation.

Pre Clinical Biological Evaluation and Mechanistic Studies of 2 Phenoxycarbonyl Amino 2 Phenylacetic Acid

In Vitro Cellular Assays for Biological Pathway Modulation

Investigation of Cellular Responses and Phenotypic Changes

There is no available information on how this compound affects cells in a laboratory setting. Studies that would typically assess changes in cell shape, growth, proliferation, or death following exposure to the compound have not been published.

Analysis of Intracellular Signaling Cascades

The impact of 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid on the complex network of signals within a cell is uncharacterized. Research to determine if it activates or inhibits specific signaling pathways, which are often implicated in disease, has not been reported.

In Vivo Mechanistic Studies in Model Organisms (Non-Human)

Assessment of Target Engagement in Animal Models

There are no public records of this compound being tested in animal models. Such studies are crucial to understand if the compound interacts with its intended molecular target within a living organism and to observe its physiological effects.

Elucidation of Molecular Mechanisms in Biological Systems

Without in vivo data, the molecular-level mechanisms by which this compound might exert any biological effect remain entirely speculative.

Enzymatic and Biochemical Characterization in Complex Biological Matrices

Information regarding the interaction of this compound with enzymes or its behavior in complex biological fluids like blood plasma or tissue homogenates is not available. These studies are essential for understanding the compound's stability, metabolism, and potential for interacting with other biological molecules.

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling in In Vitro and Non-Human In Vivo Systems (Relevant for research design and mechanistic understanding)

The absence of such data means that key parameters for understanding the compound's behavior in a biological system are currently not publicly documented. This includes information regarding its absorption characteristics (e.g., intestinal permeability), its distribution throughout the body (e.g., plasma protein binding, tissue penetration), the metabolic pathways it undergoes (e.g., enzymatic breakdown and metabolite identification), and the routes and rate of its excretion from the body.

For the purposes of future research design and to gain a mechanistic understanding of this compound, it would be necessary to conduct a full suite of in vitro and non-human in vivo ADME studies.

Advanced Analytical and Biophysical Techniques for Investigating 2 Phenoxycarbonyl Amino 2 Phenylacetic Acid

Spectroscopic Methods for Probing Molecular Interactions (e.g., NMR, Fluorescence, Circular Dichroism)

Spectroscopic techniques are fundamental in elucidating the interactions of small molecules with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR would be a powerful tool to study the binding of 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid to a target protein. Techniques like Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) could identify which parts of the compound are in close contact with the target and map the binding site on the protein. However, specific NMR studies detailing these interactions for this compound are not available.

Fluorescence Spectroscopy: This technique could be employed if the target molecule has intrinsic fluorescence (like tryptophan residues) or if a fluorescent label is used. Binding of this compound could quench the fluorescence or cause a shift in the emission spectrum, allowing for the calculation of binding affinity. researchgate.netresearchgate.net Currently, there are no published fluorescence-based binding studies for this compound.

Circular Dichroism (CD): CD spectroscopy is primarily used to assess changes in the secondary structure of a protein upon ligand binding. nih.gov If this compound were to induce a conformational change in its target protein, this would be detectable as a change in the CD spectrum. researchgate.net No such studies have been reported for this specific compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. mdpi.comresearchgate.net An ITC experiment titrating this compound into a solution containing a target protein would provide a complete thermodynamic profile of their interaction. nih.govnih.gov Despite the utility of this technique, ITC data for the binding of this compound to any biological target has not been published.

Hypothetical ITC Data for Compound Binding

Thermodynamic ParameterHypothetical ValueUnit
Stoichiometry (n)1.1
Association Constant (Ka)2.5 x 105M-1
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (ΔS)10.2cal/mol·K

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. springernature.com By immobilizing a target protein on a sensor chip and flowing a solution of this compound over the surface, one can measure the association (kon) and dissociation (koff) rate constants of the binding event. nih.govnih.gov From these rates, the equilibrium dissociation constant (KD) can be calculated. researchgate.net This provides valuable information on the kinetics and affinity of the interaction. scispace.com A literature search did not yield any SPR studies involving this compound.

Hypothetical SPR Kinetic Data

Kinetic ParameterHypothetical ValueUnit
Association Rate (kon)1.8 x 104M-1s-1
Dissociation Rate (koff)3.2 x 10-3s-1
Dissociation Constant (KD)1.8 x 10-7M

X-ray Crystallography and Cryo-Electron Microscopy of Ligand-Target Complexes

Both X-ray crystallography and cryo-electron microscopy (cryo-EM) are high-resolution structural biology techniques that can determine the three-dimensional structure of a ligand-target complex at the atomic level.

X-ray Crystallography: This technique would require co-crystallizing this compound with its target protein. The resulting electron density map would reveal the precise binding mode, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein. bibliotekanauki.pl

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for large, complex, or membrane-bound targets that are difficult to crystallize. nih.govnih.gov It could provide a near-atomic resolution structure of the this compound-target complex, offering similar insights into the binding interaction as X-ray crystallography. ebi.ac.uk

No crystal or cryo-EM structures have been deposited in the Protein Data Bank (PDB) or otherwise published for this compound in complex with a biological target.

Mass Spectrometry-Based Approaches for Interaction Identification and Metabolite Profiling (Research-focused, not for clinical ADME)

Mass spectrometry (MS) offers versatile approaches for studying molecular interactions and metabolic profiles.

Interaction Identification: Techniques like Affinity Purification-Mass Spectrometry (AP-MS) or Cross-Linking Mass Spectrometry (XL-MS) could identify the direct protein targets of this compound from complex biological samples. nih.gov These methods help in understanding the compound's mechanism of action by revealing its protein interaction network.

Metabolite Profiling: In a research context, MS-based metabolomics can be used to understand how this compound affects cellular metabolism. scripps.edunih.gov By comparing the metabolite profiles of cells or tissues treated with the compound to untreated controls, researchers can identify metabolic pathways that are perturbed, providing insights into its biological activity. researchgate.netd-nb.infomdpi.com

Specific research applying these advanced MS techniques to this compound has not been found in the scientific literature.

Future Directions and Research Opportunities for 2 Phenoxycarbonyl Amino 2 Phenylacetic Acid

Development of 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid as a Chemical Probe for Biological Systems

Currently, there is no published research detailing the development or use of this compound as a chemical probe. A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound into such a tool would first require the synthesis of modified versions, for instance, by incorporating reporter tags like fluorophores or biotin. These tagged derivatives would enable researchers to track the molecule's localization within cells and identify its binding partners.

Further studies would be necessary to characterize its properties, such as cell permeability, stability, and specificity. An ideal chemical probe should exhibit high affinity and selectivity for its biological target to minimize off-target effects. The phenoxycarbonyl and phenylacetic acid moieties could serve as a scaffold for chemical modifications to optimize these properties.

Table 1: Hypothetical Properties for a this compound-based Chemical Probe

PropertyDesired Characteristic for a Chemical Probe
Potency High affinity for its intended biological target (e.g., nanomolar range).
Selectivity Minimal binding to other proteins or biomolecules.
Cell Permeability Ability to cross cell membranes to reach intracellular targets.
Stability Resistance to metabolic degradation to ensure a sufficient half-life for experiments.
Reporter Tag Incorporation of a detectable tag (e.g., fluorescent, radioactive) for visualization and pull-down assays.

Exploration of Novel Biological Targets and Pathways

The biological targets and pathways modulated by this compound have not yet been elucidated in the scientific literature. Phenylacetic acid derivatives are known to possess a wide range of biological activities. For example, some have been investigated as agonists for peroxisome proliferator-activated receptors (hPPARs), which are involved in metabolic regulation.

Future research could involve screening this compound against a panel of known biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors, nuclear receptors). High-throughput screening campaigns could potentially identify novel protein binders. Once a target is identified, further studies would be needed to understand how the compound affects the corresponding signaling pathway and cellular function.

Integration with Systems Biology and Omics Approaches

There are currently no studies that have integrated this compound with systems biology or omics approaches. Such an integration would be a powerful strategy to understand the compound's mechanism of action on a global scale.

For instance, treating cells or model organisms with this compound followed by transcriptomic analysis (e.g., RNA-sequencing) could reveal changes in gene expression patterns. Proteomics could identify alterations in protein abundance or post-translational modifications, while metabolomics could uncover changes in metabolic pathways. Integrating these multi-omics datasets would provide a comprehensive view of the cellular response to the compound and could help in formulating hypotheses about its primary targets and downstream effects.

Challenges and Prospects in Rational Design of Modulators Based on this compound

The rational design of modulators based on this compound is contingent on identifying a specific biological target and understanding its three-dimensional structure. As this information is not currently available, any design efforts would be speculative.

Once a target is identified and its structure is solved (e.g., by X-ray crystallography or cryo-electron microscopy), computational methods such as molecular docking and molecular dynamics simulations could be employed. These techniques would allow for the in-silico prediction of how modifications to the this compound scaffold would affect its binding to the target. A significant challenge would be to design derivatives with improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). The presence of the phenoxycarbonyl group offers a site for chemical modification, potentially allowing for the exploration of structure-activity relationships. The phenoxycarbonyl group itself is often used as a protecting group in chemical synthesis, which is a temporary modification to a molecule to prevent a functional group from reacting. jocpr.comnih.govorganic-chemistry.org

Potential Contributions to Fundamental Understanding of Molecular Recognition

The study of this compound's interactions with a biological target, once identified, could contribute to our fundamental understanding of molecular recognition. Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds.

By systematically modifying the chemical structure of this compound and measuring the corresponding changes in binding affinity and activity, researchers could dissect the key molecular interactions that govern its binding to a target protein. This would provide insights into the roles of the phenyl rings, the carboxylic acid, and the phenoxycarbonyl group in the binding event. Such studies could reveal novel principles of ligand-protein interactions and inform the design of other small molecules targeting the same or similar proteins.

Q & A

Q. What are the standard synthetic routes for 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid, and what reagents/conditions are critical for achieving high yields?

The synthesis typically involves sequential protection and coupling steps. The amino group is first protected using a phenoxycarbonyl group, followed by coupling with phenylacetic acid derivatives. Key reagents include isobutoxycarbonyl chloride (IBC-Cl) for activation and sodium azide (NaN₃) for stabilizing intermediates. Reactions are performed in anhydrous organic solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis. Controlled temperatures (0–25°C) and stoichiometric ratios (1:1.2 for amino acid to coupling agent) are critical to minimize side reactions like epimerization .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are essential for confirming the presence of the phenoxycarbonyl group (δ ~7.3–7.5 ppm for aromatic protons) and the α-phenylacetic acid moiety (δ ~3.8–4.2 ppm for the chiral center). Refer to protocols in Synth. Commun. for solvent-specific shifts .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Data collection at low temperatures (e.g., 100 K) improves resolution for hydrogen-bonding networks involving the carbonyl and amino groups .

Q. How is this compound applied in peptide synthesis?

The phenoxycarbonyl group acts as a transient protective group for amines during solid-phase peptide synthesis (SPPS). It is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA). The phenylacetic acid moiety enhances solubility in organic solvents, facilitating coupling with hydrophobic amino acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low enantiomeric purity in synthetic batches of this compound?

Enantiomeric purity is influenced by the chiral center at the α-carbon. Use chiral auxiliaries (e.g., Evans oxazolidinones) during coupling or employ asymmetric catalysis with palladium complexes. Post-synthesis, chiral HPLC (e.g., Chiralpak® columns) with hexane/isopropanol gradients can separate enantiomers. Monitor optical rotation ([α]²⁰D) to confirm purity, as reported in enantioselective syntheses of analogous compounds .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR shifts) in derivatives of this compound?

Discrepancies often arise from solvent polarity effects or rotameric equilibria. For example, DMSO-d₆ may stabilize intramolecular hydrogen bonds, shifting NH proton signals. Validate assignments via 2D NMR (COSY, HSQC) and compare with computational models (DFT calculations for expected chemical shifts). Cross-check crystallographic data to confirm molecular conformation .

Q. How does the choice of protective group (phenoxycarbonyl vs. Fmoc) impact the stability and reactivity of this compound in peptide synthesis?

The phenoxycarbonyl group offers faster deprotection under mild acidic conditions (20% TFA) compared to Fmoc (requiring piperidine). However, Fmoc provides better UV monitoring during SPPS. Stability studies show phenoxycarbonyl derivatives are less prone to β-elimination in basic environments, making them preferable for acid-sensitive peptides .

Q. What computational tools are recommended for modeling the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) can predict binding affinities to enzymes like proteases. Parameterize the force field using crystallographic data from the Cambridge Structural Database (CSD) to ensure accuracy. Validate with in vitro assays measuring IC₅₀ values for enzyme inhibition .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of this compound in different studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents). Standardize protocols using reference compounds (e.g., phenylglyoxylic acid derivatives) and validate purity via LC-MS. For cell-based studies, ensure consistent passage numbers and culture media. Cross-reference with structural analogs (e.g., tert-butoxycarbonyl variants) to isolate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.